![molecular formula C19H23N5O2 B2712862 8-Cyclopentylamino-3-methyl-7-(2-methyl-benzyl)-3,7-dihydro-purine-2,6-dione CAS No. 587008-44-4](/img/structure/B2712862.png)
8-Cyclopentylamino-3-methyl-7-(2-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
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Description
8-Cyclopentylamino-3-methyl-7-(2-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as CP-86, is a potent and selective agonist of the adenosine A1 receptor. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis Techniques
- Thietanyl Protection in Synthesis : A study by Khaliullin and Shabalina (2020) explored the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This method provides a new route for synthesizing these compounds, particularly for 1-benzyl-substituted 3,7-dihydro-1H-purine-2,6-diones, leveraging the stability of thietanyl protection against nucleophilic substitution reactions (Khaliullin & Shabalina, 2020).
Chemical Reactions and Properties
- Unusual Reactions with Trisamine : In another study by Khaliullin and Shabalina (2020), the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine resulted in unexpected products, providing insights into the reaction mechanisms involving these purine diones (Khaliullin & Shabalina, 2020).
Pharmacological Potential
- Antidepressant Activity : A compound closely related to 8-Cyclopentylamino-3-methyl-7-(2-methyl-benzyl)-3,7-dihydro-purine-2,6-dione demonstrated antidepressant activity. The compound 8-Cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione showed significant antidepressant effects at certain dosages, suggesting potential therapeutic applications for similar compounds (Khaliullin et al., 2017).
Molecular Structure Analysis
- Structure Analysis : Detailed structural analysis of related compounds, such as 8-(dicyclopropylmethyl)-1,3-dipropylxanthine, has been conducted to understand the molecular configuration and potential receptor interactions, which can be crucial for developing new pharmacological agents (Hirayama et al., 1993).
properties
IUPAC Name |
8-(cyclopentylamino)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-7-3-4-8-13(12)11-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-14-9-5-6-10-14/h3-4,7-8,14H,5-6,9-11H2,1-2H3,(H,20,21)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBTNNPADSCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NC4CCCC4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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